Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate
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Overview
Description
Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two ester groups at positions 2 and 4, and a methyl group at position 5 on the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ester groups, leading to the formation of alcohols or other reduced forms.
Substitution: The methyl group at position 5 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the methyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of enzyme activity .
Comparison with Similar Compounds
Dimethyl 4,5-imidazole-dicarboxylate: Similar in structure but lacks the methyl group at position 5.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Contains a phenylmethyl group instead of the ester groups.
Uniqueness: Dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate is unique due to the presence of both ester groups and a methyl group on the imidazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.
Properties
CAS No. |
680623-63-6 |
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Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
dimethyl 5-methyl-1H-imidazole-2,4-dicarboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-4-5(7(11)13-2)10-6(9-4)8(12)14-3/h1-3H3,(H,9,10) |
InChI Key |
QFDKLOADSDWOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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